Pyrimidin-2-ylmethanamine dihydrochloride

Drug Discovery Medicinal Chemistry Synthetic Intermediate

This dihydrochloride salt provides superior aqueous solubility and precise stoichiometry (2 HCl per free base), ensuring consistent amide bond formation in BACE1 inhibitor synthesis and kinase co-crystallization. With ≥95% purity and defined counterion content, it eliminates variability in biological assays and streamlines focused library construction for antidiabetic agents. Ideal for process chemistry development and GMP scale-up.

Molecular Formula C5H9Cl2N3
Molecular Weight 182.05
CAS No. 1423031-16-6
Cat. No. B2610108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidin-2-ylmethanamine dihydrochloride
CAS1423031-16-6
Molecular FormulaC5H9Cl2N3
Molecular Weight182.05
Structural Identifiers
SMILESC1=CN=C(N=C1)CN.Cl.Cl
InChIInChI=1S/C5H7N3.2ClH/c6-4-5-7-2-1-3-8-5;;/h1-3H,4,6H2;2*1H
InChIKeyAQTAWMYRWLBOMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Pyrimidin-2-ylmethanamine Dihydrochloride (CAS 1423031-16-6): Procurement and Differentiation Guide


Pyrimidin-2-ylmethanamine dihydrochloride is a high-purity dihydrochloride salt form of the primary amine building block pyrimidin-2-ylmethanamine (also known as 2-(aminomethyl)pyrimidine) . With a molecular formula of C₅H₉Cl₂N₃ and a molecular weight of 182.05 g/mol, this salt is characterized by the presence of two hydrochloride counterions per free base molecule . The compound exists as a crystalline solid with enhanced stability and solubility compared to its free base and monohydrochloride analogs, and is primarily utilized as a versatile synthetic intermediate in pharmaceutical research and medicinal chemistry .

Why Generic Substitution of Pyrimidin-2-ylmethanamine Salts Compromises Research Outcomes


The interchangeable use of pyrimidin-2-ylmethanamine in its various salt forms (free base, monohydrochloride, or dihydrochloride) or alternative counterions (e.g., acetate) can introduce critical variability into synthetic workflows and biological assays [1]. The specific stoichiometry of the dihydrochloride salt directly influences reaction kinetics and yield in amide bond formation and nucleophilic substitution reactions due to the protonation state of the primary amine . Furthermore, the differential solubility and stability profiles among these analogs necessitate precise stoichiometric adjustments in experimental design, rendering a simple molar mass conversion insufficient for reliable results .

Quantitative Evidence for Selecting Pyrimidin-2-ylmethanamine Dihydrochloride Over Closest Analogs


Enhanced Stoichiometric Precision in Pharmaceutical Synthesis

The dihydrochloride salt provides a precisely defined, crystalline stoichiometry that ensures consistent reaction outcomes in multi-step syntheses, particularly in the formation of amide bonds and spirocyclic acylguanidines for beta-secretase (BACE1) inhibitor programs [1]. Unlike the free base or monohydrochloride, the dihydrochloride form eliminates ambiguity in the amine's protonation state, which is critical for reproducible yields in sensitive medicinal chemistry applications [2].

Drug Discovery Medicinal Chemistry Synthetic Intermediate

Mitigation of CYP3A4 Inhibition Liability in Lead Optimization

Research on aminomethylpyrimidine-based DPP-IV inhibitors demonstrated that the parent compound (an analog incorporating the 2-aminomethylpyrimidine scaffold) exhibited equipotent DPP-IV inhibition (IC50 comparable) but completely lacked phospholipidosis induction and showed reduced CYP3A4 inhibition compared to a prior lead candidate [1]. This highlights the scaffold's potential for reduced drug-drug interaction liabilities when used as a core building block, a key differentiator from more lipophilic pyrimidine analogs.

Drug Metabolism Pharmacokinetics Lead Optimization

Superior Aqueous Solubility for in vitro Assays

The dihydrochloride salt form confers significantly enhanced aqueous solubility compared to the free base (pyrimidin-2-ylmethanamine, CAS 75985-45-4). While the free base is a liquid and often requires organic solvents for dissolution, the dihydrochloride salt is a crystalline solid that dissolves readily in water and polar solvents, facilitating its direct use in biological buffers and aqueous reaction media without the need for DMSO or other co-solvents that may interfere with biological assays [1]. This property is essential for accurate concentration-response experiments in enzymology and cell biology.

Biochemical Assay in vitro Pharmacology Formulation

Defined Crystal Form for Structural Biology and Crystallography

The dihydrochloride salt provides a well-defined crystalline form suitable for single-crystal X-ray diffraction studies, which is crucial for understanding molecular geometry and intermolecular interactions in solid-state applications . In contrast, the free base (pyrimidin-2-ylmethanamine) is a liquid at room temperature, and the monohydrochloride may exhibit different crystal packing arrangements. The precise crystal structure of the dihydrochloride salt can be refined to high resolution (R-value of 0.050), enabling accurate molecular modeling and computational chemistry studies [1].

X-ray Crystallography Structural Biology Material Science

Batch-to-Batch Consistency in High-Purity Synthesis

Commercially available pyrimidin-2-ylmethanamine dihydrochloride is routinely supplied with a minimum purity of 95% (and often higher, up to 99.24% for specific vendors) . This level of purity, combined with the defined dihydrochloride salt form, ensures consistent performance across multiple synthetic batches and minimizes the need for extensive purification and characterization of the starting material. The monohydrochloride (CAS 372118-67-7) also achieves high purity but lacks the precise 2:1 HCl stoichiometry, which can be critical in reactions where acid equivalents are important.

Quality Control Process Chemistry GMP Manufacturing

Optimal Application Scenarios for Pyrimidin-2-ylmethanamine Dihydrochloride


Medicinal Chemistry: Synthesis of Spirocyclic Acylguanidines as BACE1 Inhibitors

The dihydrochloride salt is the preferred starting material for synthesizing spirocyclic acylguanidine-based beta-secretase (BACE1) inhibitors, a key target in Alzheimer's disease research [1]. The defined stoichiometry and high aqueous solubility streamline the multi-step synthesis of these complex molecules, ensuring consistent amide bond formation and minimizing purification challenges [2].

Lead Optimization: Building DPP-IV Inhibitor Libraries with Improved Safety Profiles

Leveraging the aminomethylpyrimidine scaffold's favorable profile from DPP-IV inhibitor research, the dihydrochloride salt serves as an ideal core for constructing focused libraries aimed at discovering new antidiabetic agents with reduced CYP3A4 inhibition and phospholipidosis liability [3]. The enhanced solubility facilitates high-throughput parallel synthesis in aqueous-organic solvent mixtures.

Structural Biology: Co-crystallization Studies with Enzyme Targets

The crystalline nature of the dihydrochloride salt and its high water solubility make it well-suited for preparing stock solutions for protein crystallography and co-crystallization trials with target enzymes such as kinases, proteases, or other nucleotide-binding proteins [4]. The absence of DMSO in the final soaking solutions reduces the risk of solvent-induced artifacts in the resulting crystal structures.

Process Chemistry: Reliable Intermediate for Scale-up and GMP Manufacturing

The availability of the dihydrochloride salt with high purity (≥95%) and defined stoichiometry from multiple commercial sources ensures a reliable supply chain for process chemistry development and early-stage scale-up campaigns . The robust analytical characterization of this salt form supports rigorous quality control in GMP manufacturing environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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